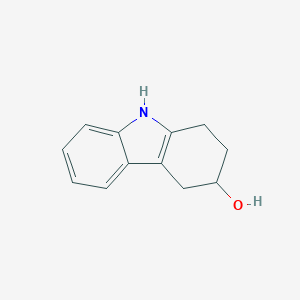

2,3,4,9-tetrahydro-1H-carbazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-4,8,13-14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPGJLUCUMWXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468749 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14384-34-0 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14384-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-3-ol: Properties, Synthesis, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the basic properties of 2,3,4,9-tetrahydro-1H-carbazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogs, including the parent compound 2,3,4,9-tetrahydro-1H-carbazole and its isomers, to infer its characteristics. All data presented for the target compound should be considered estimates pending experimental verification.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in Table 1. For comparative purposes, data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, is also included.

| Property | This compound (Inferred/Calculated) | 2,3,4,9-Tetrahydro-1H-carbazole (Experimental) |

| CAS Number | 14384-34-0 | 942-01-8[1] |

| Molecular Formula | C₁₂H₁₃NO | C₁₂H₁₃N[1] |

| Molecular Weight | 187.24 g/mol | 171.24 g/mol [1] |

| Melting Point | Not available | 118-120 °C |

| Boiling Point | Not available | 325-330 °C |

| Solubility | Expected to be sparingly soluble in water, with increased solubility in organic solvents like methanol, ethanol, and DMSO. | Insoluble in water; Soluble in methanol. |

| Appearance | Expected to be a crystalline solid. | Beige crystalline powder. |

Synthesis and Experimental Protocols

Inferred Synthesis of this compound

The proposed synthetic pathway involves two main stages: the Fischer indole synthesis to create the tetrahydrocarbazole core, followed by functional group manipulations to yield the desired 3-hydroxy derivative.

Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole (Parent Compound)

A well-established method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[3][4]

-

Reactants: Phenylhydrazine and cyclohexanone.

-

Catalyst/Solvent: Typically an acid catalyst such as glacial acetic acid[3] or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)].[4]

-

General Procedure (using acetic acid):

-

A mixture of cyclohexanone and glacial acetic acid is heated.

-

Phenylhydrazine is added dropwise to the heated mixture.

-

The reaction mixture is refluxed for a short period (e.g., 30 minutes).

-

The mixture is then poured into ice-cold water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like methanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[3]

-

Step 2: Oxidation to 2,3,4,9-Tetrahydro-1H-carbazol-3-one (Hypothetical)

This step is a necessary precursor to the final reduction. While a specific protocol for the 3-oxo derivative is not detailed in the provided results, allylic oxidation methods could be employed.

Step 3: Reduction to this compound

Based on the synthesis of the isomeric 2,3,4,9-tetrahydro-1H-carbazol-1-ol, the following protocol is proposed.[2]

-

Reactant: 2,3,4,9-tetrahydro-1H-carbazol-3-one.

-

Reducing Agent: Sodium borohydride (NaBH₄).

-

Solvent System: A mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

General Procedure:

-

An oven-dried Schlenk tube is charged with 2,3,4,9-tetrahydro-1H-carbazol-3-one under an inert atmosphere (e.g., dry N₂).

-

The ketone is dissolved in a mixture of dry THF and dry MeOH.

-

Sodium borohydride is added portion-wise to the solution at room temperature (approximately 20 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvents are removed under reduced pressure.

-

The residue is worked up by adding distilled water and extracting with a suitable organic solvent like dichloromethane (DCM).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the racemic this compound.[2]

-

Spectroscopic Characterization (Anticipated)

While specific spectral data for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound, which could be obtained upon request.[5]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a broad singlet for the N-H proton of the indole, a signal for the hydroxyl proton, and a series of multiplets for the aliphatic protons on the cyclohexanol ring.

-

¹³C NMR: The spectrum should display signals for the aromatic carbons, with those bonded to the nitrogen atom being deshielded, and signals for the aliphatic carbons of the cyclohexanol ring. The carbon bearing the hydroxyl group would be shifted downfield compared to the other aliphatic carbons.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the indole ring (around 3400 cm⁻¹), O-H stretching of the alcohol (a broad band around 3300 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.24. Fragmentation patterns would likely involve the loss of water and fragmentation of the cyclohexanol ring.

Biological Activities and Potential Signaling Pathways

The carbazole nucleus is a well-known pharmacophore present in numerous biologically active compounds.[6] Derivatives of tetrahydrocarbazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][6]

The introduction of an oxygenated substituent, such as a hydroxyl group, has been noted to potentially increase the biological activity of carbazole derivatives.[3] While the specific biological targets of this compound have not been elucidated, its structural similarity to other bioactive carbazoles suggests several potential areas for investigation.

Potential Therapeutic Applications:

-

Anticancer Activity: Many carbazole alkaloids and their synthetic derivatives have demonstrated anticancer properties, often through mechanisms involving DNA intercalation or the inhibition of topoisomerase enzymes.[3]

-

Neuroprotective and Cholinesterase Inhibition: Certain tetrahydrocarbazole derivatives have been investigated as selective inhibitors of acetylcholinesterase or butyrylcholinesterase, which are key targets in the management of Alzheimer's disease.

-

Antimicrobial and Antiviral Activity: The carbazole scaffold is present in compounds with documented antimicrobial and antiviral effects.

Given the potential for anticancer activity, a generalized signaling pathway that is often modulated by carbazole derivatives is the apoptosis pathway.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. While direct experimental data is currently sparse, its synthesis is feasible through established chemical transformations. Based on the known bioactivities of related carbazole compounds, this molecule warrants further exploration for its potential anticancer, neuroprotective, and antimicrobial properties. The information provided in this guide serves as a foundational resource to stimulate and direct future research into this intriguing compound.

References

- 1. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 2. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]

- 3. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. 14384-34-0|this compound|BLD Pharm [bldpharm.com]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

The Discovery and Isolation of Hydroxylated Tetrahydrocarbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated tetrahydrocarbazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. These molecules, characterized by a tetrahydrocarbazole core bearing one or more hydroxyl groups, are structurally related to a variety of natural products and synthetic compounds with diverse biological activities. Their rigid, tricyclic framework makes them attractive scaffolds for the design of targeted therapeutics.

The position and number of hydroxyl groups on the tetrahydrocarbazole skeleton are crucial for their pharmacological effects, influencing their binding affinity to biological targets and their pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of hydroxylated tetrahydrocarbazoles, with a focus on their potential as kinase inhibitors in cancer therapy.

Synthetic Methodologies

The synthesis of hydroxylated tetrahydrocarbazoles often involves multi-step sequences, with the Fischer indole synthesis being a cornerstone in the construction of the core carbazole ring system. Other modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have also been employed to create these complex molecules.

General Experimental Workflow for Synthesis and Isolation

The synthesis and isolation of hydroxylated tetrahydrocarbazoles typically follow a general workflow, starting from commercially available precursors and culminating in the purification of the final product.

Caption: General workflow for the synthesis and isolation of hydroxylated tetrahydrocarbazoles.

Detailed Experimental Protocols

1. Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis

This protocol describes a classic method for preparing the unsubstituted tetrahydrocarbazole core, which can be subsequently hydroxylated or synthesized from hydroxylated precursors.

-

Reaction: A mixture of cyclohexanone (1 mole) and glacial acetic acid (6 moles) is heated to reflux with stirring in a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.[1] Phenylhydrazine (1 mole) is then added dropwise over one hour.[1]

-

Work-up: The reaction mixture is refluxed for an additional hour, then poured into a beaker and stirred until it solidifies.[1] After cooling, the solid is collected by suction filtration and washed with water and then 75% ethanol.[1]

-

Purification: The crude product is air-dried and then recrystallized from methanol to yield pure 1,2,3,4-tetrahydrocarbazole.[1]

2. Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole

This modern approach offers an alternative to the classical Fischer indole synthesis.

-

Reaction: A mixture of cyclohexanone (60 mmol), o-iodoaniline (20 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (60 mmol) in N,N-dimethylformamide (DMF) (60 mL) is placed in a two-necked flask.[2] The mixture is degassed, and palladium acetate (Pd(OAc)2) (0.1 mmol) is added.[2] The reaction is then heated at 105°C for 3 hours.[2]

-

Work-up: After cooling, the reaction mixture is partitioned between isopropyl acetate and water. The organic layer is separated, washed with brine, and concentrated under vacuum.[2]

-

Purification: The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and heptane (1:6) as the eluent to give 1,2,3,4-tetrahydrocarbazole.[2]

3. Synthesis of 6-Nitro, 8-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol illustrates the synthesis of a substituted tetrahydrocarbazole using microwave irradiation.

-

Reaction: 2-methoxy-4-nitro-phenylhydrazine is reacted with cyclohexanone in the presence of acetic acid under microwave irradiation at 100 W and 140°C.[3]

-

Yield: This method is reported to produce the desired product in 80% yield.[3]

4. General Procedure for the Purification of Tetrahydrocarbazole Derivatives by Column Chromatography

Column chromatography is a standard technique for the purification of hydroxylated tetrahydrocarbazoles from reaction mixtures.

-

Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used as the stationary phase.[4][5]

-

Eluent System: A gradient of solvents with increasing polarity is typically employed. A common starting point is a non-polar solvent like hexane or petroleum ether, with a gradual increase in the proportion of a more polar solvent such as ethyl acetate.[2][6] For more polar compounds, methanol may be added to the eluent system.[6]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.[4] Fractions with the same single spot are combined and the solvent is evaporated to yield the purified compound.[4]

Biological Activity and Quantitative Data

Hydroxylated tetrahydrocarbazoles have shown promising activity as inhibitors of various protein kinases, many of which are implicated in cancer progression. Their ability to target key signaling pathways makes them attractive candidates for further drug development.

Kinase Inhibitory and Anticancer Activity

The following table summarizes the reported IC50 values for a selection of hydroxylated and other substituted carbazole derivatives against various cancer cell lines and protein kinases. This data highlights the potential of these compounds as anticancer agents.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Tetrahydrocarbazole-linked triazole derivative | HCT-116 (Colon Cancer) | Strong cytotoxicity | [7] |

| Tetrahydrocarbazole-linked triazole derivative | SW620 (Colon Cancer) | Strong cytotoxicity | [7] |

| 3-Nitro substituted phenyl derivative of carbazole | MCF-7 (Breast Cancer) | 6.67 ± 0.39 | [7] |

| 3-Nitro substituted phenyl derivative of carbazole | HeLa (Cervical Cancer) | 4.49 ± 0.32 | [7] |

| 3-Nitro substituted phenyl derivative of carbazole | DU-145 (Prostate Cancer) | 10.38 ± 0.42 | [7] |

| Ortho-methyl substituted phenyl derivative of carbazole | MCF-7 (Breast Cancer) | 7.32 ± 0.62 | [7] |

| Ortho-methyl substituted phenyl derivative of carbazole | HeLa (Cervical Cancer) | 6.87 ± 0.33 | [7] |

| Ortho-methyl substituted phenyl derivative of carbazole | DU-145 (Prostate Cancer) | 15.40 ± 0.60 | [7] |

| BLU-945 (hydroxylated derivative precursor) | EGFR L858R/T790M | 0.0004 | [8] |

| BLU-945 (hydroxylated derivative precursor) | EGFR L858R/T790M/C797S | 0.0005 | [8] |

| Brigatinib | EGFR Del19/T790M/C797S | 0.0672 | [8] |

| Tolmetin derivative with dihydroxyphenyl group | VEGFR-2 | 0.20 | [7] |

| Thiazolidine-2,4-dione derivative | VEGFR-2 | 0.081 | [7] |

| Pyrrolo[3,2-d]pyrimidine-based derivative | EGFR WT | 0.0301 | [9] |

| Pyrrolo[3,2-d]pyrimidine-based derivative | EGFR T790M | 0.0128 | [9] |

Signaling Pathways

The anticancer effects of many hydroxylated tetrahydrocarbazoles are attributed to their ability to inhibit protein kinases that are key components of oncogenic signaling pathways. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8][10] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[8]

Caption: Inhibition of the EGFR signaling pathway by hydroxylated tetrahydrocarbazoles.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibition of this pathway can starve tumors of their blood supply.

Caption: Inhibition of the VEGFR signaling pathway by hydroxylated tetrahydrocarbazoles.

Conclusion

Hydroxylated tetrahydrocarbazoles represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The ability of these compounds to inhibit key signaling pathways, such as the EGFR and VEGFR cascades, underscores their importance as lead structures in the development of novel targeted cancer therapies. Further research into the synthesis and biological evaluation of novel hydroxylated tetrahydrocarbazole analogues is warranted to fully explore their therapeutic utility.

References

- 1. scispace.com [scispace.com]

- 2. Relative impact of 3- and 5-hydroxyl groups of cytosporone B on cancer cell viability - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 2,3,4,9-tetrahydro-1H-carbazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation of 2,3,4,9-tetrahydro-1H-carbazol-3-ol, a heterocyclic compound belonging to the carbazole family. Due to their diverse pharmacological activities, carbazole derivatives are of significant interest in drug discovery and development. This document outlines the synthesis, chemical properties, and known biological activities of the tetrahydrocarbazole scaffold, with a specific focus on the potential of the 3-ol derivative. Detailed experimental protocols and a summary of relevant signaling pathways are also presented to facilitate further research.

Chemical Properties and Synthesis

The core structure of 2,3,4,9-tetrahydro-1H-carbazole consists of a fused ring system containing an indole moiety. The "-3-ol" suffix indicates the presence of a hydroxyl group at the third position of the cyclohexyl ring.

| Property | Value | Source |

| Molecular Formula | C12H13NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| CAS Number | 14384-34-0 | [2] |

| Melting Point | Not available for the 3-ol derivative. The parent compound, 2,3,4,9-tetrahydro-1H-carbazole, has a melting point of 118-120 °C. | [3] |

| Boiling Point | Not available for the 3-ol derivative. The parent compound has a boiling point of 325-330 °C. | [3] |

| Solubility | The parent compound is insoluble in water and soluble in methanol. | [3] |

Synthesis of the Tetrahydrocarbazole Scaffold

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core is most commonly achieved through the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.

Experimental Protocol: Fischer Indole Synthesis of 2,3,4,9-tetrahydro-1H-carbazole

This protocol describes the synthesis of the parent tetrahydrocarbazole ring system. The synthesis of the 3-ol derivative would require the use of a 3-hydroxycyclohexanone or subsequent modification of the tetrahydrocarbazol-3-one.

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol

-

Decolorizing Carbon

-

Ice-cold water

Procedure:

-

A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.

-

Redistilled phenylhydrazine (0.1 mol) is added dropwise over 30 minutes.

-

The mixture is refluxed on a water bath for an additional 30 minutes.

-

The reaction mixture is then poured into ice-cold water with continuous stirring, which results in the separation of a brown-colored solid.

-

The solid is filtered and washed repeatedly with water.

-

The crude product is recrystallized from methanol in the presence of a small amount of decolorizing carbon to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[6]

A greener synthesis approach using 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] ionic liquid as a catalyst in methanol has also been reported, offering high yields and shorter reaction times.[7]

Synthesis of this compound

While a specific protocol for the 3-ol was not found in the initial search, a general method for the synthesis of racemic tetrahydrocarbazol-1-ols has been described, which can be adapted.[8] This involves the reduction of the corresponding tetrahydrocarbazol-1-one. A similar approach starting from 2,3,4,9-tetrahydro-1H-carbazol-3-one would be a viable route to the target compound.

Experimental Protocol: Reduction of Tetrahydrocarbazolone to Tetrahydrocarbazolol (General)

Materials:

-

Tetrahydrocarbazol-3-one

-

Dry Tetrahydrofuran (THF)

-

Dry Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

An oven-dried Schlenk tube equipped with a magnetic stirring bar is charged with the tetrahydrocarbazol-3-one (1.0 mmol).

-

The tube is evacuated and back-filled with dry nitrogen.

-

Dry THF (4 mL) and dry MeOH (2 mL) are added to dissolve the starting material.

-

Sodium borohydride (1.5 mmol) is added portionwise.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, THF and MeOH are removed under reduced pressure.

-

The residue is mixed with distilled water (20 mL) and extracted with DCM (3 x 50 mL).

-

The combined organic extracts are dried over Na2SO4, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the racemic alcohol.[8]

Biological Activities and Therapeutic Potential

Carbazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[9][10][11] The tetrahydrocarbazole moiety is present in numerous biologically active natural products and synthetic compounds.[4]

Anticancer Activity

Carbazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cancer cell growth and proliferation, such as the MAPK and AKT pathways.[12] Some derivatives induce apoptosis and inhibit DNA synthesis.[6][12] For instance, certain carbazole-based compounds have demonstrated potent anticancer activity against various cancer cell lines, including breast cancer.[13][14] The proposed mechanism for some derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest.[13]

Neuroprotective and Anti-Alzheimer's Activity

Dysfunction of cholinergic neurons is a key aspect of Alzheimer's disease. Consequently, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a focus of drug development. Several 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated as selective AChE or BChE inhibitors.[15][16] Some derivatives have also demonstrated neuroprotective effects.[16] The AKT signaling pathway has been implicated in the anti-Alzheimer's activity of certain carbazole derivatives.[9]

Anti-inflammatory and Antioxidant Activity

Carbazole derivatives have been reported to possess anti-inflammatory and antioxidant properties.[11] The anti-inflammatory mechanism of some carbazoles involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9]

Antimicrobial Activity

Various carbazole derivatives have demonstrated significant antibacterial and antifungal activities.[17] They have shown efficacy against a range of pathogens, including drug-resistant strains.[10][17]

Signaling Pathways

The diverse biological activities of carbazole derivatives are a result of their interaction with multiple cellular signaling pathways. A key pathway implicated in the anticancer effects of some carbazoles is the PI3K/Akt/mTOR pathway.

Caption: PI3K/Akt/mTOR signaling pathway inhibition by carbazole derivatives.

Experimental Workflows

The investigation of novel carbazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for the investigation of novel carbazole derivatives.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. The established synthetic routes to the tetrahydrocarbazole scaffold provide a solid foundation for the targeted synthesis of this specific derivative. The wide range of biological activities associated with this chemical family, including anticancer, neuroprotective, and anti-inflammatory effects, underscores the importance of further investigation into the pharmacological profile of this compound. The experimental protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | C12H13NO | CID 13662596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14384-34-0|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemcom.com [echemcom.com]

- 12. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. op.niscpr.res.in [op.niscpr.res.in]

- 16. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and plausible synthetic route for 2,3,4,9-tetrahydro-1H-carbazol-3-ol. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information on the tetrahydrocarbazole scaffold and its derivatives to serve as a valuable resource for research and development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a carbazole core structure in which one of the aromatic rings is partially saturated. The presence of a hydroxyl group on the cyclohexene ring introduces a chiral center, leading to stereoisomerism.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 14384-34-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₃NO | [1][2][4] |

| Molecular Weight | 187.24 g/mol | [1][2][4] |

| Canonical SMILES | C1C(C2=C(C3=CC=CC=C3N2)C=C1)O | |

| InChI Key | Not readily available |

The fundamental structure consists of a fused indole and cyclohexanol ring system. The numbering of the carbazole ring system is crucial for identifying substituent positions.

Caption: 2D structure of this compound.

Stereochemistry

The carbon atom at position 3 (C3) is a stereocenter, meaning this compound can exist as a pair of enantiomers: (R)-2,3,4,9-tetrahydro-1H-carbazol-3-ol and (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol. The specific stereochemistry can significantly impact its biological activity and interaction with other chiral molecules.

Caption: Enantiomers of this compound.

Currently, there is a lack of published studies on the stereoselective synthesis or separation of the enantiomers of this compound. Therefore, a synthetic product would likely be a racemic mixture.

Synthesis Protocols

Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one

The precursor, 2,3,4,9-tetrahydro-1H-carbazol-3-one, can be synthesized via the Fischer indole synthesis. This classic method involves the reaction of a phenylhydrazine with a cyclic ketone, in this case, 1,3-cyclohexanedione.

Caption: Fischer indole synthesis of the carbazolone precursor.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A mixture of phenylhydrazine and 1,3-cyclohexanedione in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is added, and the mixture is heated to reflux for several hours.

-

Workup and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction to this compound

The resulting 2,3,4,9-tetrahydro-1H-carbazol-3-one can be reduced to the target alcohol using a suitable reducing agent, such as sodium borohydride.

Caption: Reduction of the carbazolone to the target alcohol.

Experimental Protocol (Adapted from a similar synthesis[6]):

-

Reaction Setup: 2,3,4,9-tetrahydro-1H-carbazol-3-one is dissolved in a mixture of methanol and tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the solvents are removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel to yield racemic this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons: Signals in the range of δ 7.0-8.0 ppm. - NH proton: A broad singlet, typically downfield. - CH-OH proton: A multiplet, with its chemical shift dependent on the solvent and concentration. - Aliphatic protons (CH₂ and CH): A series of multiplets in the upfield region. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 110-140 ppm. - Carbon bearing the hydroxyl group (C-OH): A signal in the range of δ 60-80 ppm. - Aliphatic carbons: Signals in the upfield region. |

| IR Spectroscopy | - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹. - N-H stretch: A sharp to medium band around 3400 cm⁻¹. - C-H aromatic stretch: Signals just above 3000 cm⁻¹. - C-H aliphatic stretch: Signals just below 3000 cm⁻¹. - C=C aromatic stretch: Bands in the region of 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺): Expected at m/z = 187. - Common fragmentation patterns may include the loss of water (M-18) and fragmentation of the cyclohexene ring. |

Potential Biological Activity and Signaling Pathways

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[7][8][9] The introduction of a hydroxyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its activity or altering its biological targets.[10]

For instance, hydroxylated aromatic compounds are known to often possess antioxidant properties.[11][12] The hydroxyl group can act as a hydrogen donor to scavenge free radicals. Furthermore, the position and stereochemistry of the hydroxyl group can influence the binding affinity to specific biological targets, such as enzymes or receptors.

Caption: Potential impact of hydroxylation on biological activity.

Further research is required to elucidate the specific biological activities and signaling pathways associated with this compound and its individual enantiomers.

Conclusion

This compound is a chiral molecule with potential for further investigation in drug discovery and development. While detailed experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its structure, stereochemistry, and a plausible synthetic strategy based on established chemical principles and related literature. The synthesis of the individual enantiomers and the evaluation of their biological activities represent important next steps in exploring the full potential of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. 14384-34-0|this compound|BLD Pharm [bldpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound|CAS 14384-34-0|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 6. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]

- 7. wjarr.com [wjarr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant, prooxidant and cytotoxic activity of hydroxylated resveratrol analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3,4,9-tetrahydro-1H-carbazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3,4,9-tetrahydro-1H-carbazol-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on the detailed analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and related derivatives. This information serves as a crucial reference point for the interpretation of spectroscopic data for this compound and for guiding its synthesis and characterization.

Tetrahydrocarbazoles are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products.[1][2] Their diverse pharmacological activities, including antibacterial, antitumor, and protein kinase inhibitory effects, make them a subject of intense research in drug discovery and development.[1][3][4] A thorough understanding of their spectroscopic properties is fundamental for their unambiguous identification, purity assessment, and structural elucidation.

Predicted Spectroscopic Data of this compound

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data of 2,3,4,9-tetrahydro-1H-carbazole (Parent Compound)

The following tables summarize the experimental spectroscopic data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole (CAS No: 942-01-8), which provides a baseline for the characterization of its derivatives.

Table 1: ¹H NMR Data of 2,3,4,9-tetrahydro-1H-carbazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.14 | s | 1H | N-H | [5] |

| 7.42 | d | 1H | Ar-H | [5] |

| 7.32 | dd | 1H | Ar-H | [5] |

| 7.15 | dd | 1H | Ar-H | [5] |

| 7.05 | d | 1H | Ar-H | [5] |

| 2.67 | t | 2H | Aliphatic-H | [5] |

| 2.60 | t | 2H | Aliphatic-H | [5] |

| 1.85-1.78 | m | 4H | Aliphatic-H | [5] |

Table 2: ¹³C NMR Data of 2,3,4,9-tetrahydro-1H-carbazole

| Chemical Shift (δ) ppm | Assignment |

| 135.8 | Ar-C |

| 128.9 | Ar-C |

| 123.6 | Ar-C |

| 120.9 | Ar-C |

| 118.2 | Ar-C |

| 111.5 | Ar-C |

| 110.1 | Ar-C |

| 109.8 | Ar-C |

| 23.3 | Aliphatic-C |

| 23.2 | Aliphatic-C |

| 22.9 | Aliphatic-C |

| 21.0 | Aliphatic-C |

Table 3: IR and Mass Spectrometry Data of 2,3,4,9-tetrahydro-1H-carbazole

| Spectroscopic Technique | Key Peaks/Values | Reference |

| IR (KBr, cm⁻¹) | 3397 (N-H stretch), 3049 (Ar C-H stretch), 2927 (Aliphatic C-H stretch), 1645, 1619, 1233, 737 | [5] |

| Mass Spec (ESI) | m/z 172.03 [M+1]⁺ | [5] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of hydroxylated tetrahydrocarbazoles, which can be adapted for this compound.

Synthesis of Hydroxylated Tetrahydrocarbazoles

A common method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[6] For a hydroxylated derivative, a suitable hydroxylated cyclohexanone derivative would be used as a starting material.

Caption: General workflow for the Fischer indole synthesis of a hydroxylated tetrahydrocarbazole.

General Procedure:

-

A mixture of the appropriate phenylhydrazine and a hydroxylated cyclohexanone (e.g., 4-hydroxycyclohexanone) in a suitable solvent (e.g., glacial acetic acid) is heated under reflux.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H and ¹³C NMR Acquisition: Spectra are recorded on a 300 MHz or higher field NMR spectrometer. Standard pulse programs are used for ¹H and ¹³C{¹H} acquisitions.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is mixed with dry KBr powder and pressed into a thin pellet.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules, typically in positive ion mode.[5]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed.

Biological Context and Signaling Pathways

Tetrahydrocarbazole derivatives have been shown to exhibit a wide range of biological activities. One notable activity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Caption: Proposed mechanism of action of this compound as an acetylcholinesterase inhibitor.

The diagram illustrates how this compound, by inhibiting acetylcholinesterase, could lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a plausible mechanism of action given the known biological activities of the tetrahydrocarbazole scaffold.[5]

Conclusion

The spectroscopic characterization of this compound is essential for its development as a potential therapeutic agent. While direct experimental data is currently scarce, a comprehensive analysis of the parent compound and related derivatives provides a robust framework for predicting and interpreting its spectral features. The experimental protocols outlined in this guide offer a practical approach to its synthesis and characterization. Furthermore, the exploration of its potential biological activities, such as acetylcholinesterase inhibition, highlights the therapeutic promise of this class of molecules. Further research is warranted to isolate or synthesize this compound and fully elucidate its spectroscopic and pharmacological properties.

References

- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. acgpubs.org [acgpubs.org]

- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-3-ol. Due to the limited availability of specific experimental data for this particular isomer, this document also includes comparative data for the well-characterized parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and related derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel carbazole-based compounds.

Core Physical and Chemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be inferred from its chemical structure and comparison with related compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2,3,4,9-Tetrahydro-1H-carbazole | 2,3,4,9-Tetrahydro-1H-carbazol-1-ol |

| CAS Number | 14384-34-0 | 942-01-8 | 1592-62-7 |

| Molecular Formula | C₁₂H₁₃NO | C₁₂H₁₃N | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol [1] | 171.24 g/mol [1][2] | 187.24 g/mol [3] |

| Melting Point | Data not available | 118-120 °C | Data not available |

| Boiling Point | Data not available | 325-330 °C | Data not available |

| Solubility | Data not available | Insoluble in water; Soluble in methanol | Data not available |

Spectroscopic Data

Table 2: Summary of Expected and Reported Spectroscopic Data

| Spectroscopic Technique | Expected Data for this compound | Reported Data for 2,3,4,9-Tetrahydro-1H-carbazole |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Aliphatic protons on the cyclohexene ring (δ 1.5-3.0 ppm), a broad singlet for the NH proton (δ ~7.5-8.5 ppm), and a signal for the CH-OH proton. | Aromatic protons (δ 6.9-7.5 ppm), Aliphatic protons (δ 1.8-2.7 ppm), NH proton (δ ~7.7 ppm).[5] |

| ¹³C NMR | Aromatic carbons (δ 110-140 ppm), Aliphatic carbons (δ 20-40 ppm), and a carbon bearing the hydroxyl group (δ ~60-70 ppm). | Aromatic carbons (δ 110.3, 117.7, 118.9, 120.7, 127.7, 135.8 ppm), Aliphatic carbons (δ 23.1, 23.2, 23.3, 23.4 ppm). |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), O-H stretching (broad, around 3300 cm⁻¹), C-H aromatic and aliphatic stretching (2800-3100 cm⁻¹), and C=C aromatic stretching (1450-1600 cm⁻¹). | N-H stretching, C-H stretching, C=C stretching. The NIST WebBook provides a gas-phase IR spectrum.[6] |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 187. Fragmentation pattern would likely involve loss of water and fragmentation of the cyclohexene ring. | Molecular ion peak [M]⁺ at m/z 171.[7] |

Experimental Protocols

Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route would involve the reduction of the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-3-one. This approach is analogous to the reported synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol from its corresponding ketone.[3]

Proposed Synthesis Protocol:

-

Dissolution: Dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol (MeOH).

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise while stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Characterization Methods

The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

-

Elemental Analysis: To determine the elemental composition.

Biological Activity and Potential Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader family of carbazole and tetrahydrocarbazole derivatives is known for a wide range of pharmacological effects.[8] These compounds are recognized as privileged scaffolds in medicinal chemistry.

Potential areas of biological investigation for this compound include:

-

Anticancer Activity: Many carbazole alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9] The proposed mechanism for some derivatives involves intercalation with DNA.[9]

-

Antimicrobial Activity: The carbazole nucleus is a key pharmacophore in a number of antibacterial and antifungal agents.

-

Anti-inflammatory Activity: Certain carbazole derivatives have shown significant anti-inflammatory properties.

-

Neuroprotective Effects: The carbazole scaffold is present in compounds with neuroprotective activities, and derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[10]

-

Enzyme Inhibition: Recently, tetrahydrocarbazole derivatives have been designed as inhibitors of bacterial efflux pumps like AcrB, suggesting a strategy to combat multidrug resistance.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule of significant interest for further research and development, given the established biological importance of the carbazole scaffold. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding based on its chemical structure and the properties of closely related compounds. The outlined synthetic and characterization protocols, along with the suggested avenues for biological investigation, offer a solid starting point for researchers aiming to explore the therapeutic potential of this and other novel tetrahydrocarbazole derivatives.

References

- 1. 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | C12H13NO | CID 13662596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 3. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide to the Solubility and Stability of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 2,3,4,9-tetrahydro-1H-carbazol-3-ol (CAS No: 14384-34-0). Due to the limited availability of specific experimental data for this compound in public literature, this document outlines detailed experimental protocols and data presentation formats to enable researchers to systematically characterize its physicochemical properties. The methodologies described herein are based on established principles of pharmaceutical analysis and regulatory guidelines, particularly those from the International Council for Harmonisation (ICH).

Introduction

This compound is a carbazole derivative of interest in medicinal chemistry and drug discovery. The carbazole scaffold is a key structural motif in many biologically active molecules. A thorough understanding of the solubility and stability of this specific derivative is fundamental for its development as a potential therapeutic agent, impacting formulation design, bioavailability, and shelf-life. This guide presents a systematic approach to generating this critical data.

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The presence of both a hydroxyl group and a secondary amine in this compound suggests a degree of polarity that will influence its solubility in aqueous and organic media.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid method to determine the solubility of the compound in a range of common solvents. This helps in selecting appropriate solvents for analysis, purification, and formulation.[1][2]

Experimental Protocol:

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate small test tubes for each solvent.

-

Solvent Addition: Add 1 mL of the selected solvent to each test tube.

-

Agitation: Vigorously shake each tube for 30-60 seconds.

-

Observation: Visually inspect for the complete dissolution of the solid. If not fully dissolved, the sample can be gently warmed.

-

Classification: Classify the solubility based on visual observation as described in the table below.

-

pH Testing: For aqueous solutions, test the pH to determine if the compound is acidic or basic.[3]

Data Presentation:

| Solvent System | Predicted Solubility | Observations (to be recorded) |

| Water | Sparingly Soluble / Slightly Soluble | Note any undissolved particles. |

| 0.1 M HCl | Soluble | Expected to form a soluble salt with the amine group. |

| 0.1 M NaOH | Sparingly Soluble | The hydroxyl group is weakly acidic. |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Dichloromethane | Slightly Soluble | Non-polar organic solvent. |

| Hexane | Insoluble | Non-polar organic solvent. |

Logical Workflow for Qualitative Solubility Testing:

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination

For drug development, quantitative solubility data is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[4][5]

Experimental Protocol:

-

Medium Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 as per WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[4]

-

Saturation: Add an excess amount of this compound to flasks containing each buffer and other selected solvents.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand, then filter through a suitable membrane filter (e.g., 0.45 µm) to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Data Presentation:

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| pH 1.2 Buffer | 37 ± 1 | Experimental Value | Experimental Value |

| pH 4.5 Buffer | 37 ± 1 | Experimental Value | Experimental Value |

| pH 6.8 Buffer | 37 ± 1 | Experimental Value | Experimental Value |

| Methanol | 25 ± 1 | Experimental Value | Experimental Value |

| Ethanol | 25 ± 1 | Experimental Value | Experimental Value |

Stability Profile and Forced Degradation Studies

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[7][8]

Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing.[9][10] A degradation of 5-20% is typically targeted to ensure that the analytical method can detect and quantify the degradation products.[9]

Experimental Protocols:

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Maintain at room temperature or heat gently (e.g., 40°C) for a defined period.

-

At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period, protected from light.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 70°C) in a stability chamber.

-

At specified time points, dissolve a sample of the stressed solid for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[9]

-

Analyze the samples by HPLC alongside a dark control.

-

Workflow for Forced Degradation Studies:

Caption: General workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential to separate the intact API from its degradation products. For carbazole derivatives, a reverse-phase HPLC method is typically suitable.[11][12][13]

Data Presentation: Recommended HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5-5 µm) | Good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., with 0.1% Formic or Acetic Acid) | Acetonitrile is a common organic modifier. Acid improves peak shape for amine-containing compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV-Vis Detector (e.g., at 235 nm, 280 nm) | Carbazole systems have strong UV absorbance. Multiple wavelengths should be scanned to find the optimum. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

Data Presentation: Forced Degradation Results Summary

| Stress Condition | Duration | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant |

| 0.1 M HCl, 60°C | 24 h | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M NaOH, 40°C | 24 h | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂, RT | 24 h | Experimental Value | Experimental Value | Experimental Value |

| Dry Heat, 70°C | 7 days | Experimental Value | Experimental Value | Experimental Value |

| Photolytic (ICH Q1B) | - | Experimental Value | Experimental Value | Experimental Value |

Conclusion

This guide provides a structured and detailed approach for determining the solubility and stability of this compound. While specific data for this molecule is not widely published, the experimental protocols and data presentation formats outlined here offer a robust framework for researchers to generate the necessary physicochemical data. Adherence to these methodologies will ensure that the data is suitable for guiding formulation development and for inclusion in regulatory submissions.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. csub.edu [csub.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. who.int [who.int]

- 5. researchgate.net [researchgate.net]

- 6. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pharmadekho.com [pharmadekho.com]

- 11. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. public.pensoft.net [public.pensoft.net]

- 13. benchchem.com [benchchem.com]

The Carbazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry. Its rigid, planar structure and electron-rich nature provide a unique scaffold for the design of therapeutic agents targeting a wide array of biological processes.[1][2][3] From naturally occurring alkaloids with potent bioactivity to synthetically derived blockbuster drugs, the carbazole core continues to be a fertile ground for the discovery of novel medicines. This technical guide provides a comprehensive overview of the carbazole scaffold, including its physicochemical properties, synthesis, therapeutic applications, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Biological Significance

The 9H-carbazole structure consists of two benzene rings fused to a five-membered nitrogen-containing pyrrole ring.[3][4] This arrangement confers upon the molecule a high degree of aromaticity and planarity, which are crucial for its interaction with biological macromolecules. The lone pair of electrons on the nitrogen atom participates in the π-system, making the carbazole ring system electron-rich and capable of engaging in various non-covalent interactions, including π-π stacking and hydrogen bonding.

The key physicochemical properties of the carbazole core are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N | [4] |

| Molecular Weight | 167.21 g/mol | [5] |

| Melting Point | 246 °C | [5] |

| Boiling Point | 355 °C | [5] |

| Water Solubility | 1.2 mg/L | [5] |

| log Kₒw (Octanol/Water Partition Coefficient) | 3.72 | [5] |

These properties, particularly its lipophilicity as indicated by the log Kₒw, contribute to the ability of carbazole-containing molecules to cross cellular membranes, a desirable characteristic for drug candidates.

The biological significance of the carbazole scaffold is vast, with derivatives exhibiting a broad spectrum of pharmacological activities, including:

-

Anticancer: Carbazole derivatives have been extensively investigated for their anticancer properties.[6][7]

-

Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal activity.[1][8]

-

Anti-inflammatory: Carprofen is a well-known example of a carbazole-based anti-inflammatory drug.[9]

-

Neuroprotective: Certain carbazole derivatives have shown promise in models of neurodegenerative diseases.[3][10][11]

-

Antidiabetic: Some carbazole compounds have been found to modulate glucose metabolism.[12]

-

Cardiovascular: Carvedilol is a widely used beta-blocker with a carbazole core for treating heart conditions.[13]

Synthesis of the Carbazole Core

A variety of synthetic methods have been developed to construct the carbazole nucleus and its derivatives. The choice of method often depends on the desired substitution pattern.

Classical Synthetic Routes

-

Borsche–Drechsel Cyclization: This is a classic method involving the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized.

-

Graebe–Ullmann Reaction: This reaction involves the intramolecular cyclization of N-phenyl-1,2-diaminobenzenes upon treatment with nitrous acid, followed by reduction.

-

Bucherer Carbazole Synthesis: This method utilizes the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite.

Modern Synthetic Approaches

More recent methods often employ metal-catalyzed cross-coupling reactions to achieve more efficient and versatile syntheses.

-

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful tool for the formation of the C-N bond required to construct the pyrrole ring of the carbazole.

-

Copper-Catalyzed Cyclization: Copper catalysts are also effective in promoting the intramolecular cyclization to form the carbazole scaffold.

A general workflow for the synthesis and evaluation of carbazole derivatives is depicted below.

Therapeutic Applications and Quantitative Data

The versatility of the carbazole scaffold is evident in the wide range of therapeutic areas where its derivatives have shown promise.

Anticancer Activity

Carbazole-containing compounds exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways.[6][13] Alectinib is an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor for the treatment of non-small cell lung cancer (NSCLC).[14][15]

Table 1: Anticancer Activity of Selected Carbazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10 | HepG2 (Liver) | 7.68 | [16] |

| Compound 10 | HeLa (Cervical) | 10.09 | [16] |

| Compound 11 | MCF7 (Breast) | 6.44 | [16] |

| Compound 9 | HeLa (Cervical) | 7.59 | [16] |

| 1,4-dimethyl-carbazole (17 ) | A375 (Melanoma) | 80.0 | [17] |

| Compound 19 | A375 (Melanoma) | 50.0 | [17] |

| N-amide pyrazoline 4a | HeLa (Cervical) | 12.59 | [18] |

| N-phenyl pyrazoline 7b | NCI-H520 (Lung) | 9.13 | [18] |

Antimicrobial Activity

The carbazole nucleus is a key pharmacophore in the development of new antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi, including resistant strains.

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Macrocyclic diamide 10a-f | Bacterial species | 5 - 80 | [8] |

| Compound 19j | Various species | 0.9 - 15.6 | [8] |

| Compound 19r | Various species | 0.9 - 15.6 | [8] |

| Compound 44g | C. neoformans | 3.125 | [8] |

| Compound 44g | S. aureus | 1.56 | [8] |

| Compound 56c | MRSA CCARM 3167 | 0.5 | [8] |

| Compound 56c | E. coli | 0.5 | [8] |

| Compound 32b | P. aeruginosa | 9.37 | [8] |

| Compound 8f | Various bacterial and fungal strains | 0.5 - 2 | [19] |

| Compound 9d | Various bacterial and fungal strains | 0.5 - 2 | [19] |

| Isomeric fluorinated derivative 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus strains | 32 | [20] |

| Compound 2 (acid-functionalized) | S. aureus | 48.42 | [21] |

| Compound 3 (acid-functionalized) | B. cereus | 12.73 | [21] |

Anti-inflammatory Activity

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine that features a carbazole core.[9] The anti-inflammatory activity of novel carbazole derivatives is often evaluated using the carrageenan-induced paw edema model.

Neuroprotective Activity

Carbazole alkaloids have demonstrated neuroprotective effects in various in vitro models, suggesting their potential for the treatment of neurodegenerative diseases.[3][11] For instance, certain derivatives have been shown to protect neuronal cells from hydrogen peroxide-induced cytotoxicity and promote neurite outgrowth.[10][11]

Table 3: Neuroprotective Activity of a Carbazole Derivative

| Compound | Activity | Pathway Implicated | Reference |

| Compound 13 | Neurite outgrowth induction | PI3K/Akt signaling | [10][22] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of carbazole derivatives stem from their ability to interact with a variety of molecular targets.

Alectinib: A Tyrosine Kinase Inhibitor

Alectinib is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[6][23][24] In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor growth. Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis of the cancer cells.[6]

Carvedilol: A Multi-Action Adrenergic Antagonist

Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic antagonist.[13] Its mechanism of action in heart failure is multifactorial. By blocking beta-1 and beta-2 adrenergic receptors, it reduces heart rate and contractility, decreasing the workload on the heart.[13] The blockade of alpha-1 receptors leads to vasodilation, which reduces blood pressure.[13] Interestingly, carvedilol has also been shown to act as a "biased ligand," stimulating β-arrestin-mediated signaling pathways independent of G-protein coupling, which may contribute to its unique clinical efficacy.[7][25]

Experimental Protocols

Synthesis of Carprofen

A representative synthesis of carprofen involves the reaction of 2-cyclohexen-1-one with diethyl methylmalonate, followed by a series of transformations including hydrolysis, decarboxylation, Fischer indole synthesis, and aromatization.[5][9]

A simplified synthetic scheme: [5][9][26][27][28]

-

Condensation: 2-Cyclohexen-1-one is condensed with diethyl methylmalonate in the presence of a base (e.g., sodium ethoxide) to yield diethyl 2-methyl-3-oxocyclohexane-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated using acid (e.g., HCl in dioxane) to give 2-(2-methyl-3-oxocyclohexyl)acetic acid.

-

Fischer Indole Synthesis: The keto acid is reacted with 4-chlorophenylhydrazine in acetic acid to form 6-chloro-2,3,4,9-tetrahydro-α-methyl-1H-carbazole-2-acetic acid.

-

Aromatization: The tetrahydrocarbazole derivative is aromatized, for instance, using a dehydrogenating agent like chloranil in a high-boiling solvent such as xylene, to yield carprofen.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31][32]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[29][32]

-

Compound Treatment: Treat the cells with serial dilutions of the carbazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C.[29][32]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[29]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[31]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4][33]

Broth Microdilution Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the carbazole compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[1][4]

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][34][35][36][37]

Protocol:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test carbazole compound orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-